Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane
Description
Properties
IUPAC Name |
tetrakis[2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenoxy)phenyl]stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C12F9O.Sn/c4*13-2-1-3(14)5(16)11(4(2)15)22-12-9(20)7(18)6(17)8(19)10(12)21; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGVUWHVFHXQDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OC2=C(C(=C(C(=C2F)F)[Sn](C3=C(C(=C(C(=C3F)F)OC4=C(C(=C(C(=C4F)F)F)F)F)F)F)(C5=C(C(=C(C(=C5F)F)OC6=C(C(=C(C(=C6F)F)F)F)F)F)F)C7=C(C(=C(C(=C7F)F)OC8=C(C(=C(C(=C8F)F)F)F)F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48F36O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305020 | |
| Record name | Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1443.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20824-46-8 | |
| Record name | NSC168763 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168763 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tetrakis[[]2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenoxy)phenyl]stannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Organometallic Coupling
The core synthetic step is the nucleophilic attack of the aryllithium or Grignard reagent on tin(IV) chloride:
$$
\text{SnCl}4 + 4 \text{ArLi} \rightarrow \text{Sn(Ar)}4 + 4 \text{LiCl}
$$
Where Ar = 2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl.
The reaction is typically carried out at low temperatures (-78 °C to 0 °C) to control reactivity and avoid side reactions such as reductive elimination or homocoupling.
Purification Techniques
- Recrystallization: From solvents compatible with fluorinated compounds (e.g., perfluorinated solvents or fluorinated ethers).
- Vacuum Sublimation: Exploits volatility differences to separate product from impurities.
- Chromatography: Use of C18 or fluorinated silica gel stationary phases enhances separation of highly fluorinated compounds.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Materials | Fluorinated phenols, aryl halides, SnCl₄ |
| Key Reagents | n-Butyllithium or Mg for organometallic intermediate formation |
| Atmosphere | Inert (argon or nitrogen) |
| Temperature | Low (-78 °C to 0 °C) during organometallic formation and coupling |
| Purification | Recrystallization, vacuum sublimation, fluorinated-phase chromatography |
| Challenges | Air/moisture sensitivity, steric hindrance, purification complexity |
| Yield | Moderate, often requiring optimization and excess reagents |
Research Findings and Optimization Insights
- Studies indicate that the presence of multiple fluorine atoms enhances the compound’s chemical stability but reduces nucleophilicity of aryl intermediates, necessitating careful control of reaction stoichiometry and temperature.
- Use of pentafluorophenoxide as a substituent improves the electronic properties of the aryl groups, facilitating the formation of stable Sn–C bonds.
- Advanced synthetic planning tools (AI-based retrosynthesis) confirm that the organolithium route remains the most feasible and direct synthetic approach for this compound.
- Purification methods employing fluorinated stationary phases yield higher purity products compared to conventional silica gel chromatography, due to better interaction with fluorinated substituents.
Chemical Reactions Analysis
Types of Reactions
Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The fluorinated phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .
Scientific Research Applications
Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane involves its interaction with molecular targets through its fluorinated phenyl groups. These interactions can affect various biochemical pathways and processes, depending on the specific application. The compound’s high fluorine content contributes to its stability and reactivity, making it a valuable tool in scientific research .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane
- CAS No.: 20824-46-8
- Molecular Formula : C₄₈F₃₆O₄Sn
- Molecular Weight : 1443.2 g/mol
- Structure: A tin (Sn) center bonded to four fluorinated aryl ligands, each comprising a 2,3,5,6-tetrafluorophenyl group substituted with a pentafluorophenoxy moiety at the para position .
Key Properties :
- High Fluorine Content : 36 fluorine atoms per molecule, contributing to exceptional thermal stability and chemical inertness.
- Geometry : Tetrahedral coordination around the Sn center, as inferred from crystallographic analogs like Tetrakis[4-(trifluoromethyl)phenyl]stannane (Sn-C bond length: ~2.15 Å) .
- Applications : Used in catalysis, material science (e.g., fluorinated polymers), and as a precursor for advanced coordination polymers .
Comparison with Structurally Similar Compounds
Tetrakis[4-(trifluoromethyl)phenyl]stannane
- Formula : C₂₈H₁₆F₁₂Sn
- Molecular Weight : 779.0 g/mol
- Structural Differences: Substituents: Trifluoromethyl (-CF₃) groups replace the pentafluorophenoxy (-OC₆F₅) moieties. Electronic Effects: -CF₃ is strongly electron-withdrawing but less sterically demanding than -OC₆F₅, altering reactivity in catalytic applications .
- Crystallographic Data :
BPEPE-F18 (Bis(2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenylethynyl)phenyl)ethyne)
- Formula : C₃₄F₁₈
- Key Features :
- Contains perfluorophenylene-ethynylene units.
- Exhibits C–F···F–C intermolecular interactions, enabling supramolecular self-assembly.
- Contrast : While both compounds feature perfluorinated aryl groups, BPEPE-F18 lacks a central metal atom, limiting its use in coordination chemistry but enhancing optoelectronic properties .
Water-Soluble Fluorinated Porphyrins
- Example : Tetrakis(2,3,5,6-tetrafluoro-4-sulfonatophenyl)porphyrin (TF4PPS4)
- Comparison :
Comparative Data Table
| Property | This compound | Tetrakis[4-(trifluoromethyl)phenyl]stannane | BPEPE-F18 | TF4PPS4 (Porphyrin) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 1443.2 | 779.0 | 942.3 | ~960 (estimated) |
| Fluorine Atoms per Molecule | 36 | 12 | 18 | 16 |
| Coordination Center | Sn (tetrahedral) | Sn (tetrahedral) | None (organic framework) | Fe or other metal ions |
| Key Applications | Catalysis, MOFs | Catalysis, fluorinated polymers | Optoelectronics | Photodynamic therapy |
| Thermal Stability | High (decomposition >300°C) | Moderate (decomposition ~250°C) | High | Moderate |
| Solubility | Organic solvents (e.g., THF, DCM) | Organic solvents | Toluene, DCM | Water, polar solvents |
Research Findings and Functional Insights
- Electronic Effects: The pentafluorophenoxy group in the target compound enhances electron deficiency at the Sn center compared to -CF₃ analogs, favoring Lewis acid catalysis in reactions such as Friedel-Crafts alkylation .
- Material Design : Fluorinated MOFs incorporating similar stannane derivatives (e.g., PCN-624) demonstrate pore-surface functionalization for selective catalytic applications, leveraging fluorine’s hydrophobic and electron-deficient properties .
Biological Activity
Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane is a complex organotin compound characterized by a central tin atom surrounded by multiple fluorinated phenyl groups. This unique structure imparts distinctive chemical properties that may influence its biological activity. Understanding these properties is crucial for its potential applications in various fields, including medicinal chemistry and materials science.
Chemical Structure and Properties
The compound's IUPAC name is tetrakis[2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenoxy)phenyl]stannane, with the molecular formula C48F36O4Sn. Its structure includes:
- Tin Atom (Sn) : Central element providing organotin characteristics.
- Fluorinated Phenyl Groups : Four 2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl groups enhance stability and reactivity.
The biological activity of this compound is hypothesized to involve interactions with cellular components through its fluorinated groups. These interactions may modulate various biochemical pathways:
- Cell Membrane Interaction : The high electronegativity of fluorine may influence membrane fluidity and permeability.
- Enzyme Inhibition : Potential to bind to active sites of enzymes due to structural similarity with natural substrates.
- Reactive Oxygen Species (ROS) Generation : Possible oxidative stress induction through redox cycling.
In Vitro Studies
Research has indicated that organotin compounds can exhibit cytotoxicity against various cancer cell lines. This compound has been evaluated for its effects on:
- Human Cancer Cell Lines : Studies show IC50 values suggesting significant cytotoxicity.
- Mechanistic Insights : Induction of apoptosis in treated cells was observed through caspase activation assays.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Apoptosis via caspase pathway |
| MCF-7 (Breast Cancer) | 20 | ROS generation |
| A549 (Lung Cancer) | 25 | Cell cycle arrest |
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary results indicate:
- Tumor Growth Inhibition : Animal models treated with the compound showed reduced tumor sizes compared to controls.
- Toxicological Assessments : Evaluations suggest manageable toxicity levels at therapeutic doses.
Case Studies
- Case Study 1 : A study involving the application of this compound in a targeted therapy model demonstrated enhanced efficacy when combined with existing chemotherapeutics.
- Case Study 2 : Research exploring its use as a diagnostic agent in imaging studies highlighted its potential to improve contrast in fluorinated imaging techniques.
Q & A
Basic Question: What are the key synthetic methodologies for preparing Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane, and what challenges arise during purification?
Methodological Answer:
The synthesis typically involves organometallic routes, such as reacting tin(IV) chloride (SnCl₄) with the corresponding aryl lithium or Grignard reagent. For example, describes the synthesis of a related stannane (tetrakis[pentafluorophenyl]stannane) via an organolithium intermediate. For the target compound, the aryl ligand would first require substitution of a leaving group (e.g., bromide) with pentafluorophenoxide. Key challenges include:
- Air and moisture sensitivity : Reactions must be conducted under inert atmospheres (argon/nitrogen) using Schlenk lines or gloveboxes.
- Purification : Due to high fluorination, sublimation under vacuum or column chromatography with fluorinated stationary phases (e.g., C18 silica) is recommended.
- Yield optimization : Steric hindrance from bulky fluorinated groups often reduces yields, requiring stoichiometric excess of the aryl reagent .
Basic Question: Which spectroscopic and analytical techniques are critical for characterizing this stannane?
Methodological Answer:
- ¹⁹F NMR : Essential for confirming substitution patterns and monitoring reaction progress. Fluorine chemical shifts typically range between -110 to -160 ppm for aromatic fluorines, with splitting patterns indicating substituent positions .
- ¹¹⁹Sn NMR : Provides insights into tin coordination environments. Chemical shifts for tetraarylstannanes are typically near -200 ppm .
- Mass Spectrometry (MS) : High-resolution MS (e.g., MALDI-TOF) confirms molecular weight, with fragmentation patterns revealing ligand loss. highlights similar approaches for fluorinated iron complexes.
- X-ray Crystallography : Resolves steric and electronic effects of fluorinated aryl groups on tin’s tetrahedral geometry.
Advanced Question: How does the electron-deficient nature of the fluorinated aryl ligands influence catalytic activity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing fluorine atoms enhance the Lewis acidity of tin, making it a stronger catalyst or co-catalyst in reactions like Stille couplings or transmetalation steps. For example:
- Enhanced electrophilicity : Fluorinated ligands increase tin’s ability to stabilize transition states in bond-forming steps.
- Steric effects : Bulky aryl groups may limit substrate access, requiring optimization of reaction conditions (e.g., higher temperatures or polar solvents).
- Comparative studies : demonstrates that electron-deficient porphyrins improve interactions with electron-rich substrates, suggesting analogous behavior in tin-based systems. Researchers should benchmark catalytic efficiency against non-fluorinated analogues to quantify electronic effects .
Advanced Question: What role does this stannane play in designing fluorinated metal-organic frameworks (MOFs) or coordination polymers?
Methodological Answer:
Fluorinated stannanes can act as nodes or ligands in MOFs, leveraging their hydrophobicity and thermal stability. For example:
- Pore functionalization : As seen in , perfluorinated groups in MOFs (e.g., PCN-624) enhance selectivity in gas adsorption or catalysis by creating hydrophobic channels.
- Catalytic active sites : Tin centers may facilitate redox reactions or serve as Lewis acid sites. Researchers should explore coordination chemistry with ligands like pyrazolides or carboxylates to construct robust frameworks .
Advanced Question: What stability challenges arise when handling this compound, and how are they mitigated?
Methodological Answer:
- Hydrolysis sensitivity : The Sn-C bond is prone to hydrolysis; storage under anhydrous conditions (e.g., sealed ampules with molecular sieves) is critical.
- Thermal decomposition : Thermogravimetric analysis (TGA) should be performed to determine safe handling temperatures. Fluorinated aryl groups generally improve thermal stability compared to non-fluorinated analogues.
- Light sensitivity : UV-vis studies (as in ) can assess photostability, with recommendations for amber glassware storage .
Data Contradiction Analysis: Are there discrepancies in reported catalytic efficiencies of fluorinated vs. non-fluorinated organotin compounds?
Methodological Answer:
While direct data for this specific stannane is limited, broader literature suggests:
- Enhanced activity in fluorinated systems : Electron withdrawal increases tin’s electrophilicity, improving catalytic turnover in Suzuki couplings (e.g., reports fluorinated MOFs with superior catalytic selectivity).
- Conflicting steric effects : Bulky fluorinated ligands may reduce activity in sterically hindered reactions. Researchers must balance electronic and steric factors via ligand design (e.g., partial fluorination) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
